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Compound of Interest

Compound Name: MFH290

Cat. No.: B11932887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent inhibitor MFH290 and its

specific interaction with Cysteine-1039 (Cys-1039) of Cyclin-Dependent Kinase 12 (CDK12).

MFH290 represents a significant tool for studying the biological functions of CDK12 and

CDK13 and holds potential for therapeutic development, particularly in oncology.

Executive Summary
MFH290 is a potent and highly selective covalent inhibitor of CDK12 and its close homolog,

CDK13.[1] It functions by forming an irreversible covalent bond with the thiol group of Cys-

1039, an amino acid residue located within the ATP-binding pocket of CDK12.[1][2][3] This

targeted covalent inhibition leads to the inactivation of the kinase, thereby modulating

downstream signaling pathways crucial for gene transcription and DNA damage repair. The

selectivity and covalent nature of MFH290 make it a valuable probe for elucidating the specific

roles of CDK12/13 and a promising candidate for further drug development.

Mechanism of Action: Covalent Inhibition of CDK12
MFH290's mechanism of action is centered on its designed ability to covalently bind to Cys-

1039 in CDK12. Unlike reversible inhibitors that continuously bind and dissociate from their

targets, covalent inhibitors form a stable, long-lasting bond. This is achieved through an

electrophilic "warhead" on the inhibitor molecule that reacts with a nucleophilic residue on the
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target protein.[4] In the case of MFH290, an acrylamide group serves as the Michael acceptor

that reacts with the nucleophilic thiol of Cys-1039.[5]

The formation of this covalent bond offers several advantages, including prolonged duration of

action and high potency.[4] The specificity of MFH290 for CDK12/13 is attributed to the unique

presence and accessibility of Cys-1039 within the kinase family, contributing to its excellent

kinome selectivity.[1][2][3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of

MFH290 with CDK12. (Note: Specific values are placeholders and would be populated from the

full-text publication).

Table 1: In Vitro Inhibitory Activity of MFH290

Target IC50 (nM)

CDK12/CycK Value

CDK13/CycK Value

CDK7/CycH >Value

CDK9/CycT1 >Value

Table 2: Covalent Binding Kinetics

Parameter Value

k_inact / K_I (M⁻¹s⁻¹) Value

Mass Shift (Da) Value

Downstream Cellular Effects of MFH290
The covalent inhibition of CDK12 by MFH290 triggers a cascade of downstream cellular

events, primarily impacting transcription and the DNA damage response.
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Inhibition of RNA Polymerase II Phosphorylation: CDK12 is a key kinase responsible for

phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine-2

position.[1][2][3] MFH290-mediated inhibition of CDK12 leads to a reduction in Serine-2

phosphorylation, which in turn affects transcriptional elongation and co-transcriptional

processing.[1][2][3]

Downregulation of DNA Damage Repair Genes: A critical consequence of reduced Pol II

processivity is the decreased expression of key genes involved in the DNA damage repair

(DDR) pathway.[1][2][3] This effect underlies the synergistic potential of MFH290 with DNA-

damaging agents and PARP inhibitors like olaparib.[1][2]

CDK12-Dependence: The on-target activity of MFH290 has been validated through

experiments where the mutation of Cys-1039 to a non-nucleophilic residue renders the

kinase resistant to the inhibitor.[1][2][3] This demonstrates that the observed cellular effects

are directly attributable to the covalent modification of Cys-1039.[1][2][3]

Experimental Protocols
The following are summaries of key experimental protocols that would be detailed in the

primary literature for characterizing the covalent binding and cellular effects of MFH290.

In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of MFH290 against a panel of kinases.

Reagents: Recombinant human CDK12/Cyclin K, CDK13/Cyclin K, and other kinases, ATP,

substrate peptide, MFH290.

Procedure:

1. Incubate the kinase and MFH290 for a defined period to allow for covalent bond formation.

2. Initiate the kinase reaction by adding ATP and the substrate peptide.

3. Quench the reaction and quantify the phosphorylated substrate using a suitable detection

method (e.g., luminescence-based assay).

4. Calculate IC50 values from the dose-response curves.
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Intact Protein Mass Spectrometry
This method confirms the covalent modification of CDK12 by MFH290.

Sample Preparation: Incubate recombinant CDK12/Cyclin K with a molar excess of MFH290.

LC-MS Analysis:

1. Separate the protein from unbound inhibitor using liquid chromatography.

2. Analyze the protein by high-resolution mass spectrometry to determine its molecular

weight.

3. Compare the mass of the treated protein with the untreated control to detect the mass shift

corresponding to the adduction of MFH290.

Cellular Western Blotting for Phospho-RNA Polymerase
II
This experiment assesses the effect of MFH290 on the phosphorylation of a key downstream

target in cells.

Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat cells) and treat with

varying concentrations of MFH290 for a specified time.[1]

Protein Extraction: Lyse the cells and quantify the total protein concentration.

Western Blotting:

1. Separate protein lysates by SDS-PAGE and transfer to a membrane.

2. Probe the membrane with primary antibodies specific for phospho-Ser2 of the RNA

Polymerase II CTD and total RNA Polymerase II.

3. Incubate with secondary antibodies and visualize the protein bands using a

chemiluminescence detection system.

4. Quantify the band intensities to determine the change in phosphorylation levels.
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Click to download full resolution via product page

Caption: Signaling pathway of MFH290 covalent inhibition of CDK12.

Experimental Workflow for Target Engagement
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Caption: Workflow for characterizing MFH290's covalent binding and cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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